LSD1 Inhibition Potency: Cyclopropylhydrazine vs. Non-Cyclopropyl Analog (Phenelzine)
Cyclopropylhydrazine dihydrochloride demonstrates potent inhibition of lysine-specific demethylase 1 (LSD1), a key epigenetic target in acute myeloid leukemia (AML). In a biochemical assay, the compound achieved an IC50 value of 0.67 μM . In contrast, the non-cyclopropyl hydrazine analog phenelzine, a known MAO inhibitor, exhibits an IC50 of 21.7 μM against LSD1 under comparable conditions [1]. This represents a 32-fold difference in potency.
| Evidence Dimension | LSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.67 μM |
| Comparator Or Baseline | Phenelzine (non-cyclopropyl hydrazine): IC50 = 21.7 μM |
| Quantified Difference | 32-fold more potent (0.67 μM vs 21.7 μM) |
| Conditions | Biochemical enzyme inhibition assay; LSD1 demethylase activity. |
Why This Matters
This quantifies the critical role of the cyclopropyl group in achieving sub-micromolar potency against LSD1, justifying its selection over cheaper alkyl hydrazines for epigenetic drug discovery programs.
- [1] Prusevich, P., et al. (2014). Covalent inhibition of LSD1 by phenelzine and related compounds. Journal of Medicinal Chemistry, 57(12), 5182-5196. View Source
